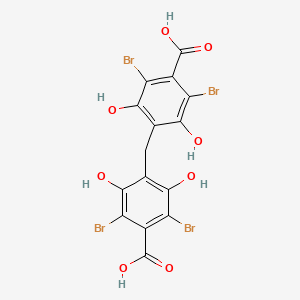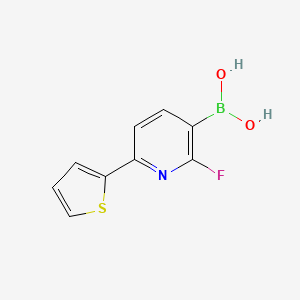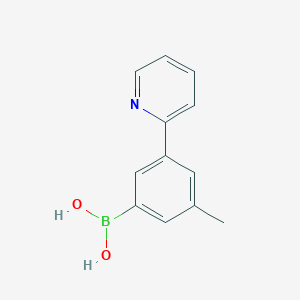![molecular formula C14H14O2S2 B14076092 Benzene, [[(methylthio)phenylmethyl]sulfonyl]- CAS No. 102677-59-8](/img/structure/B14076092.png)
Benzene, [[(methylthio)phenylmethyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is a chemical compound with the molecular formula C14H14O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methylthio group and a phenylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- typically involves the reaction of benzene derivatives with sulfonyl chlorides and thiols. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the methylthio group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, (methylthio)-: Similar structure but lacks the sulfonyl group.
Benzene, (phenylmethylsulfonyl)-: Similar structure but lacks the methylthio group.
Uniqueness
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is unique due to the presence of both the methylthio and phenylmethylsulfonyl groups, which confer distinct reactivity and properties compared to its analogs
Properties
CAS No. |
102677-59-8 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[benzenesulfonyl(methylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-17-14(12-8-4-2-5-9-12)18(15,16)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
LLNLTVAOJGSOPR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


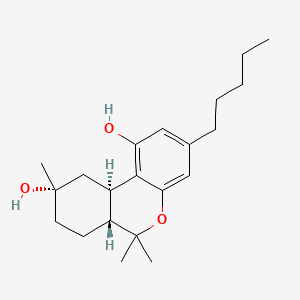
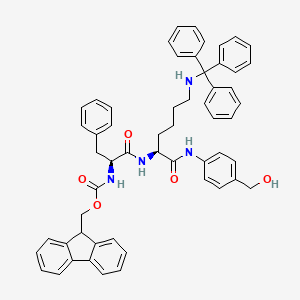
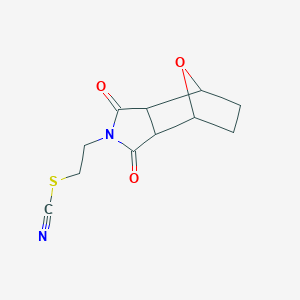
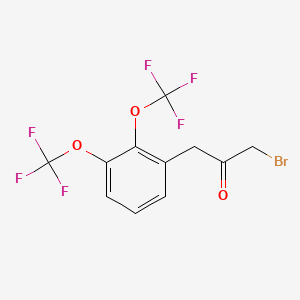
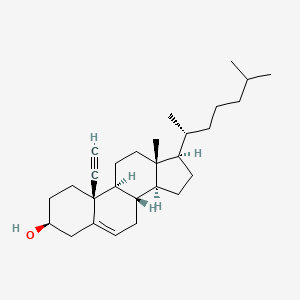
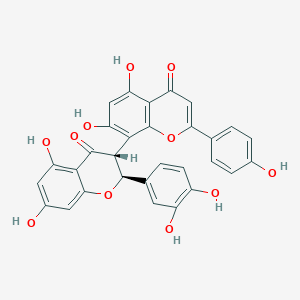
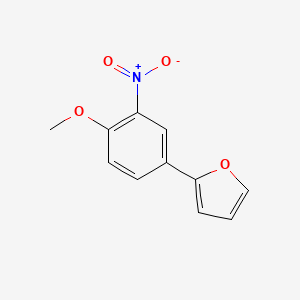
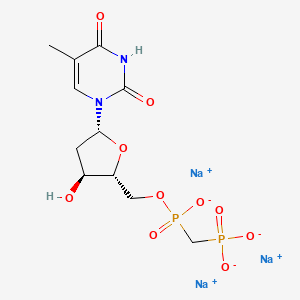
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
